1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of the difluoroethyl group in this compound adds unique properties, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
The primary target of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole is the nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in transmitting signals in the nervous system .
Mode of Action
This compound acts as a competitive modulator of the nAChR . It interacts with its targets by binding to the receptor, thereby altering its function. This interaction can lead to changes in the transmission of signals in the nervous system .
Biochemical Pathways
It is known that the compound’s interaction with the nachr can affect various downstream effects, potentially influencing a range of biological processes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target site of action .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with the nAChR. By modulating this receptor, the compound could potentially alter signal transmission in the nervous system, leading to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its ability to interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also contain the difluoroethyl group and exhibit similar chemical properties.
1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole derivatives: Variations of the parent compound with different substituents on the pyrazole ring.
Uniqueness
1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the difluoroethyl group and the dimethylpyrazole moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c1-5-3-6(2)11(10-5)4-7(8)9/h3,7H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLVCIQJUMATEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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